Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate
CAS No.: 174223-30-4
Cat. No.: VC18319474
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate - 174223-30-4](/images/structure/VC18319474.png)
Specification
CAS No. | 174223-30-4 |
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Molecular Formula | C10H10N2O2S2 |
Molecular Weight | 254.3 g/mol |
IUPAC Name | ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | FHGMNWOUMCGLTE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two thiazole rings linked via a single bond between position 2 of the first thiazole and position 4' of the second. Key features include:
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First thiazole ring: Ethyl ester (-COOEt) at position 4.
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Second thiazole ring: Methyl group (-CH₃) at position 2'.
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Inter-ring connectivity: A covalent bond between C2 of the first ring and C4' of the second.
The molecular formula is C₁₀H₁₀N₂O₂S₂, with a molecular weight of 270.33 g/mol. Computational analyses predict a planar configuration due to π-conjugation across the bithiazole system, enhancing stability .
Spectroscopic Characteristics
While direct spectral data for this compound are unavailable, analogous bithiazoles exhibit:
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¹H NMR: Distinct singlet peaks for aromatic thiazole protons (δ 8.5–9.5 ppm) and triplet-quartet patterns for ethyl ester groups (δ 1.3–4.4 ppm) .
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IR Spectroscopy: Strong C=O stretching at ~1700 cm⁻¹ and C=N vibrations near 1600 cm⁻¹ .
Synthetic Methodologies
Bromination of Ethyl 2-Methylthiazole-4-carboxylate
The synthesis typically begins with ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5), which undergoes bromination to form a reactive intermediate:
Reaction Conditions:
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Reagents: N-Bromosuccinimide (NBS, 1.2 equiv), AIBN (azobisisobutyronitrile, catalytic)
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Solvent: Carbon tetrachloride (CCl₄)
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Temperature: 76°C under reflux
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Time: 4–6 hours
This step yields ethyl 2-bromomethylthiazole-4-carboxylate with a 31–38% yield after silica gel chromatography .
Coupling to Form the Bithiazole Core
The brominated intermediate reacts with a second thiazole unit under Ullmann or Suzuki coupling conditions:
Representative Protocol:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 110°C for 12 hours
This method produces the bithiazole scaffold with moderate yields (40–50%) .
Physicochemical Properties
Experimental data for closely related compounds (e.g., ethyl 2-methylthiazole-4-carboxylate) provide insights:
Property | Value | Method |
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Solubility | 0.978 mg/mL in water | ESOL model |
LogP (octanol/water) | 1.68 | Consensus |
TPSA | 67.43 Ų | SILICOS-IT |
GI Absorption | High | ADMET prediction |
The methyl and ester groups enhance lipophilicity, facilitating membrane permeability .
Biological and Pharmaceutical Applications
Antimicrobial Activity
Bithiazoles are structural motifs in antibiotics like bleomycin, which cleave DNA via redox mechanisms . While direct studies on this compound are lacking, its brominated precursor shows:
Material Science Applications
Bithiazoles contribute to:
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Electroluminescent devices: High electron mobility (µₑ = 0.12 cm²/V·s) .
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Coordination polymers: Metal-organic frameworks (MOFs) with luminescent properties .
Future Directions
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Optimized Synthesis: Develop transition-metal-free coupling reactions to improve yields.
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Targeted Drug Design: Explore modifications to enhance selectivity for cancer cell lines.
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Quantum Chemical Studies: Model electronic transitions for optoelectronic applications.
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